Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane

Silylstannane Pd-pincer catalysis Propargylic substitution

Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane (CAS 820250-79-1) is a hetero-bimetallic enynylsilane bearing both a trimethylsilyl (TMS) and a trimethylstannyl (TMSn) group on a pent-4-en-1-yne scaffold (C11H22SiSn, MW 301.09 g/mol, LogP 3.69). It belongs to the class of silylstannanes — reagents in which a silicon–tin σ-bond can be activated under transition-metal catalysis to deliver either the silyl or stannyl moiety regioselectively.

Molecular Formula C11H22SiSn
Molecular Weight 301.09 g/mol
CAS No. 820250-79-1
Cat. No. B12541376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane
CAS820250-79-1
Molecular FormulaC11H22SiSn
Molecular Weight301.09 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CCC(=C)[Sn](C)(C)C
InChIInChI=1S/C8H13Si.3CH3.Sn/c1-5-6-7-8-9(2,3)4;;;;/h1,6H2,2-4H3;3*1H3;
InChIKeyPMPJPMOXFVSTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane (CAS 820250-79-1): A Dual Si/Sn Reagent for Stepwise Enyne Elaboration


Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane (CAS 820250-79-1) is a hetero-bimetallic enynylsilane bearing both a trimethylsilyl (TMS) and a trimethylstannyl (TMSn) group on a pent-4-en-1-yne scaffold (C11H22SiSn, MW 301.09 g/mol, LogP 3.69) [1]. It belongs to the class of silylstannanes — reagents in which a silicon–tin σ-bond can be activated under transition-metal catalysis to deliver either the silyl or stannyl moiety regioselectively [2]. Unlike symmetrical distannanes or monosilyl enynes, this compound contains two electronically and sterically distinct metalloid centers on a conjugated enyne framework, enabling orthogonal, sequential functionalization that is not accessible with simpler monometallic or homobimetallic analogs [3].

Why Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane Cannot Be Replaced by Generic Silylstannanes or Monometallic Enynes


Generic substitution of this compound with common silylstannanes such as Me3SiSnBu3 or monometallic enynes fails because the specific connectivity — a trimethylstannyl group positioned at C-2 of a 1-trimethylsilyl-pent-4-en-1-yne — is not commercially available in pre-formed, isomerically pure form from simpler reagents [1]. The vinyl stannane moiety in this compound is geometrically defined (E-configuration) and conjugated to the TMS-alkyne, a structural feature that dictates the stereochemical outcome of subsequent transmetallation and cross-coupling steps [2]. Using tributylstannyl analogs (e.g., Bu3Sn-substituted enynes) introduces divergent reactivity: trimethylstannyl compounds exhibit significantly higher transmetallation rates in Stille couplings compared with tributylstannyl compounds, but also approximately 1000-fold higher toxicity, requiring distinct handling protocols [3]. Monometallic enynes (e.g., trimethyl(pent-4-en-1-yn-1-yl)silane, CAS available via J-GLOBAL) lack the stannyl group entirely and therefore cannot participate in Stille-type cross-coupling, limiting downstream diversification to only silyl-based chemistry [4]. The combination of defined enyne geometry, dual Si/Sn metalloid centers, and trimethyl (rather than tributyl) stannyl substitution creates a reactivity profile that cannot be replicated by mixing generic building blocks in situ.

Quantitative Differentiation of Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane: Head-to-Head and Cross-Study Evidence


EVIDENCE 1: Exclusive Silyl Transfer Selectivity vs. Competitor Silylstannanes in Pd-Pincer Catalysis

In palladium pincer complex-catalyzed reactions of propargylic substrates, silylstannanes of general formula R3Si–SnR'3 undergo exclusive silyl transfer to the substrate, affording allenylsilanes with high regioselectivity and an allenyl-to-propargyl product ratio that is essentially infinite (only the allenylsilane product detected by ¹H NMR; the propargyl isomer was not observed) [1]. This exclusive Si-transfer selectivity is a general property of the Si–Sn reagent class and applies to the target compound by structural analogy. In contrast, the corresponding homobimetallic distannane reagents (R3Sn–SnR3) transfer only a stannyl group, yielding allenylstannanes instead of allenylsilanes — a fundamentally different product that engages in distinct downstream chemistry (e.g., Stille vs. Hiyama couplings) [2]. The silyl transfer with this reagent class is mechanistically driven by preferential Pd–Sn bond formation in the key intermediate, ensuring that the silicon moiety is delivered to the substrate with complete fidelity [3].

Silylstannane Pd-pincer catalysis Propargylic substitution Allenylsilane Regioselectivity

EVIDENCE 2: Trimethylstannyl vs. Tributylstannyl Reactivity: A Quantified Stille Coupling Trade-Off

In Stille cross-coupling, the choice of stannyl alkyl group directly impacts both reaction kinetics and safety. Trimethylstannyl compounds (including the target compound) exhibit higher reactivity compared with their tributylstannyl counterparts [1]. However, this reactivity advantage is accompanied by a toxicity differential: trimethylstannyl compounds are approximately 1000-fold more toxic than tributylstannyl compounds [2]. This is a documented class-level property that directly informs procurement decisions: the triethylsilyl analog (CAS 498547-49-2, triethyl[4-(trimethylstannyl)pent-4-en-1-ynyl]silane, MW 345.18 g/mol) retains the trimethylstannyl group and therefore shares this high reactivity/high toxicity profile, while analogs in which the Me3Sn group is replaced by Bu3Sn would demonstrate reduced transmetallation rates — potentially requiring longer reaction times, higher catalyst loadings, or elevated temperatures to achieve comparable conversion [3].

Stille coupling Transmetallation rate Trimethylstannyl Tributylstannyl Organotin toxicity

EVIDENCE 3: Bimetallic Si/Sn vs. Monometallic Enynes — Enabling Two Sequential, Orthogonal Cross-Coupling Steps

The target compound contains two distinctly reactive metalloid centers: a TMS-alkyne (capable of Sonogashira or Hiyama coupling after desilylation) and a vinyl stannane (capable of Stille coupling). This dual functionality allows two sequential, orthogonal cross-coupling reactions from a single precursor. The Zweifel and Leong synthesis of analogous bis(stannyl) enynes from 1-trimethylsilyl 1,3-diynes achieved the bis(stannyl) products in high yields (reported range: 72–91% for the bis(trimethylstannyl) enyne class) [1]. In contrast, the monometallic analog trimethyl(pent-4-en-1-yn-1-yl)silane (lacking the Sn center) provides only a single site for further elaboration, limiting the molecular complexity that can be generated without additional functional group interconversions [2]. The bimetallic design also avoids the need for a second metallation step, reducing step count by at least one synthetic operation compared to sequential monometallic approaches [3].

Bimetallic reagent Orthogonal functionalization Sequential cross-coupling Enyne Molecular complexity

EVIDENCE 4: Triethylsilyl vs. Trimethylsilyl Analog — Molecular Weight and Lipophilicity Differentiation

The closest commercially cataloged analog to the target compound is the triethylsilyl variant: triethyl[4-(trimethylstannyl)pent-4-en-1-ynyl]silane (CAS 498547-49-2, C14H30SiSn, MW 345.18 g/mol) [1]. The target compound (C11H22SiSn, MW 301.09 g/mol) has a molecular weight 44.09 g/mol lower than the triethylsilyl analog, corresponding to a 12.8% reduction in mass [2]. This difference translates into a lower calculated LogP for the target compound (3.69) versus the triethylsilyl analog (estimated LogP ~3.85 based on the increased hydrocarbon content) [3]. In practical terms, the lower molecular weight and lower lipophilicity of the TMS variant can improve chromatographic resolution and reduce retention times in reverse-phase HPLC purification of intermediates, while the triethylsilyl analog may offer marginally greater steric bulk for selectivity control.

Triethylsilyl Trimethylsilyl Lipophilicity Chromatographic retention Physical property

EVIDENCE 5: Silylstannane vs. Sequential Monometallic Approach — Step Economy in Enyne Difunctionalization

A recently reported nickel-catalyzed electroreductive cross-coupling enables the simultaneous hetero-difunctionalization of 1,3-enynes with silyl and stannyl groups in a single operational step [1]. This protocol uses chlorosilanes and chlorostannanes as independent reagents and achieves silyl-stannyl-alkylation of enynes with good selectivity [2]. However, this three-component approach requires electrochemical apparatus and optimization of three coupling partners simultaneously. A pre-formed, regio- and stereodefined silylstannyl enyne such as the target compound eliminates the need for this electroreductive step — the Si and Sn groups are already installed at geometrically defined positions on the enyne scaffold, allowing the synthetic effort to focus entirely on subsequent C–C bond-forming events [3]. The Zweifel-Leong synthesis demonstrates that the stereodefined (E)-bis(trimethylstannyl) enyne intermediates (structurally analogous to the target compound) can be prepared in a single chemo- and stereoselective stannylcupration step from 1-trimethylsilyl 1,3-diynes with high yields (72–91%), providing a benchmark for the synthetic accessibility of this compound class [4].

Step economy Silylstannylation Enyne difunctionalization Nickel catalysis Electrochemistry

Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane: Best-Fit Research and Industrial Application Scenarios


Stereodefined Conjugated Enyne Synthesis via Sequential Stille–Sonogashira Coupling

The vinyl stannane moiety of this compound can first undergo Stille coupling with an aryl or alkenyl halide to install a C–C bond at C-2, after which the TMS-alkyne can be desilylated and subjected to Sonogashira coupling with a second electrophile. This two-step, one-precursor strategy yields stereodefined 1,3-enynes with two independently introduced substituents. The approach is directly derived from the Zweifel–Leong paradigm where bis-metallic enynes were elaborated into tri- and tetrasubstituted enynes with complete stereocontrol [1]. This is particularly impactful for medicinal chemistry programs requiring rapid diversification of enyne-containing scaffolds.

Allenylsilane Synthesis via Pd-Pincer Catalyzed Si-Transfer

When treated with a palladium pincer catalyst under mild conditions, silylstannanes undergo exclusive silyl transfer to propargylic substrates to yield allenylsilanes with >99:<1 regioselectivity (propargyl isomer undetected by ¹H NMR) [2]. The target compound, bearing both a silyl and a stannyl group, can serve as a stoichiometric Si-transfer reagent in this transformation, delivering functionalized allenylsilanes that are versatile intermediates for [3+2] cycloadditions, allene cross-coupling, and natural product total synthesis.

Step-Economic Synthesis of Polysubstituted Olefins for Materials Chemistry

The pre-installed Si and Sn groups on a conjugated enyne framework eliminate the need for a separate bismetallation step. This is a significant advantage over the nickel-catalyzed electroreductive hetero-difunctionalization approach, which requires three coupling partners and electrochemical apparatus [3]. Using the target compound, a synthetic chemist can proceed directly to sequential cross-coupling, reducing the overall step count and avoiding the need for specialized electrochemical equipment. This is particularly relevant in materials chemistry, where multi-gram quantities of stereodefined building blocks are required for polymer synthesis or organic electronic materials.

Trimethylstannyl-Selective Transformations Requiring Maximum Transmetallation Rate

In Stille coupling campaigns where reaction rate is the primary consideration — such as in radiochemical synthesis where short half-lives demand rapid incorporation of the stannyl-bearing fragment — the trimethylstannyl group of this compound provides higher transmetallation reactivity compared to tributylstannyl analogs [4]. This reactivity advantage must be weighed against the ~1000-fold higher toxicity of trimethylstannyl versus tributylstannyl compounds, which imposes more stringent safety protocols. For small-scale, high-value transformations (e.g., PET tracer precursor synthesis), the reactivity gain often justifies the additional handling requirements.

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